C26H25F3N2O6S

Description

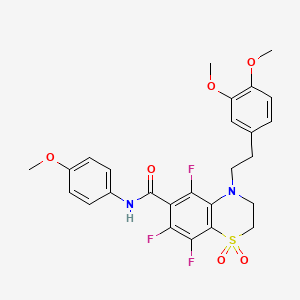

C₂₆H₂₅F₃N₂O₆S is a synthetic organic compound featuring a complex structure with a molecular weight of 550.5 Da. Its molecular formula suggests the presence of a trifluoromethyl group (CF₃), a sulfonyl group (SO₂), and aromatic systems, which are common in pharmaceuticals and agrochemicals. The fluorine atoms enhance metabolic stability and lipophilicity, while the sulfonyl group may contribute to hydrogen bonding and target specificity. Though direct literature on this compound is sparse, its structural motifs align with bioactive molecules targeting enzymes or receptors in inflammation, oncology, or neurology.

Properties

Molecular Formula |

C26H25F3N2O6S |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethyl]-5,7,8-trifluoro-N-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C26H25F3N2O6S/c1-35-17-7-5-16(6-8-17)30-26(32)20-21(27)23(29)25-24(22(20)28)31(12-13-38(25,33)34)11-10-15-4-9-18(36-2)19(14-15)37-3/h4-9,14H,10-13H2,1-3H3,(H,30,32) |

InChI Key |

IXMJTUPFIOHSBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CC(=C(C=C4)OC)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H25F3N2O6S involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C26H25F3N2O6S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

- Organic Light-Emitting Diodes (OLEDs): The compound is utilized as a blue-emitting material in OLED technology. Its photophysical properties make it suitable for light emission, which is essential for display technologies.

- Sensitizers in Chemiluminescence: Due to its ability to absorb and emit light efficiently, this compound serves as a sensitizer in chemiluminescent reactions, facilitating the detection of various analytes.

Biology

- Fluorescence Microscopy: C26H25F3N2O6S is employed in fluorescence microscopy for imaging biological samples. Its fluorescent properties allow for high-resolution imaging of cellular structures, aiding in biological research and diagnostics.

- Biological Activity Studies: Research indicates that this compound can influence cellular processes, making it a candidate for studying mechanisms of action in biological systems .

Medicine

- Photodynamic Therapy: Investigations into the compound's potential use in photodynamic therapy for cancer treatment have shown promise. The ability to generate reactive oxygen species upon light activation could be harnessed to selectively destroy cancer cells.

- Drug Development: The compound's structural features are being explored for the development of new pharmaceuticals targeting specific biological pathways, particularly those involved in cancer and inflammatory diseases .

Industry

- Optoelectronic Devices: In addition to OLEDs, this compound is being researched for applications in other optoelectronic devices, including sensors and solar energy harvesting technologies. Its electronic properties are beneficial for enhancing device performance.

- Material Science: The compound's unique chemical structure makes it suitable for the development of advanced materials with specific functionalities, such as improved thermal stability and electrical conductivity .

Case Study 1: Application in OLED Technology

A study demonstrated the effectiveness of this compound as a blue-emitting material in OLEDs. The device constructed using this compound showed enhanced brightness and efficiency compared to traditional materials. This advancement highlights its potential role in next-generation display technologies.

Case Study 2: Fluorescence Microscopy

In a recent application, researchers used this compound in fluorescence microscopy to visualize neuronal cells. The compound provided high contrast images that allowed for detailed observation of synaptic structures, contributing valuable insights into neurobiology.

Mechanism of Action

The mechanism of action of C26H25F3N2O6S involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Molecular Weight and Complexity :

- C₂₆H₂₅F₃N₂O₆S has a significantly higher molecular weight (550.5 Da ) compared to C₂₅H₂₆N₂S analogs (~354 Da). This difference arises from the addition of fluorine, oxygen, and a sulfonyl group, which may affect pharmacokinetics (e.g., reduced oral bioavailability under Lipinski’s Rule of Five).

Functional Groups and Bioactivity: The trifluoromethyl group in C₂₆H₂₅F₃N₂O₆S enhances electronegativity and stability compared to non-fluorinated analogs like the indole derivatives in Table 1. This could improve binding affinity to hydrophobic enzyme pockets.

Research Status: Most C₂₅H₂₆N₂S compounds lack documented bioactivity or patents, except for 73855-83-1, which has one literature reference (unpublished or niche application).

Therapeutic Implications :

- C₂₅H₂₆N₂S analogs with indole/piperazine moieties (e.g., Compound 1 in Table 1) are often associated with serotonin or dopamine receptor modulation. In contrast, C₂₆H₂₅F₃N₂O₆S’s sulfonyl group could shift its mechanism toward kinase inhibition or protease targeting.

Biological Activity

The compound with the molecular formula C26H25F3N2O6S is a complex organic molecule that has garnered attention for its potential biological activity . This article explores its biological properties , including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies demonstrating its applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

- Case Study 1 : A study evaluated the compound against Staphylococcus aureus (including MRSA) and found that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The compound's structural features, particularly the trifluoromethyl group, enhance its lipophilicity, improving membrane penetration and efficacy against Gram-positive bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Case Study 2 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound activates caspase-3 and caspase-9, key players in the apoptotic pathway.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is crucial for mitigating oxidative stress, which is implicated in various diseases.

- Table 1: Antioxidant Activity Comparison

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It can modulate receptors that trigger apoptotic pathways in cancer cells.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage to cells.

Recent Studies

Recent investigations have expanded on the biological activities of this compound:

- Antimicrobial Efficacy : A comprehensive study demonstrated its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.

- Synergistic Effects : When combined with conventional antibiotics like vancomycin or ciprofloxacin, this compound showed enhanced antibacterial activity, suggesting potential for combination therapies .

- Cell Line Studies : Further cell line studies indicated that the compound could selectively target cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Future Directions

The ongoing research aims to refine the understanding of this compound's biological mechanisms and optimize its pharmacological properties. Future studies will focus on:

- In Vivo Studies : Evaluating therapeutic efficacy and safety in animal models.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

- Clinical Trials : Initiating early-phase clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.